molecular formula C10H11N3O2 B12103272 ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate CAS No. 87597-25-9

ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

Cat. No.: B12103272
CAS No.: 87597-25-9
M. Wt: 205.21 g/mol
InChI Key: SSAIXGZDMJDJMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a chemical compound based on the pyrrolo[2,3-b]pyrazine scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . This fused bicyclic system, comprising a pyrrole ring and a pyrazine ring, serves as a privileged structure in the design of biologically active molecules . Researchers value this scaffold for its versatility and potential to interact with various enzymatic targets. Compounds featuring the pyrrolo[2,3-b]pyrazine core have been extensively investigated as potent inhibitors of kinase enzymes, which are crucial targets in oncological research . Specifically, derivatives of 5H-pyrrolo[2,3-b]pyrazine have been identified as promising scaffolds for the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs), a subfamily of receptor tyrosine kinases that are aberrant in various cancer types . The structural features of this scaffold allow it to form key hydrogen bonds with kinase domains, making it a valuable template for designing selective kinase inhibitors with potential anticancer activity . Beyond oncology, the broader class of pyrrolopyrazine derivatives exhibits a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antioxidant effects . This reagent is intended for use in discovery chemistry and lead optimization programs, providing a core structure for the synthesis of novel compounds for biological evaluation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

87597-25-9

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6(2)7-9(13-8)12-5-4-11-7/h4-5H,3H2,1-2H3,(H,12,13)

InChI Key

SSAIXGZDMJDJMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=NC=CN=C2N1)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Precursor preparation : 4,5-Diamino-1,2,3-triazole is synthesized from benzyl azide and ethyl cyanoacetate.

  • Cyclocondensation : The diamine reacts with ethyl 3-oxobutanoate (a methyl-substituted β-ketoester) in ethanol under reflux (78°C, 12 hours), yielding the pyrrolopyrazine core.

  • Esterification : The intermediate carboxylic acid is treated with ethanol and sulfuric acid to form the ethyl ester.

Key data :

ParameterValue
Yield30–35%
Reaction time12 hours
SolventEthanol
TemperatureReflux (78°C)

Challenges and Optimization

  • Regioselectivity : Asymmetrical diketones risk forming isomer mixtures. Sablayrolles addressed this by using sterically hindered β-ketoesters.

  • Side reactions : Over-oxidation of the pyrrole ring is mitigated by inert atmosphere conditions.

Palladium-Catalyzed Cross-Coupling of Halogenated Intermediates

A modern approach utilizes halogenated precursors for late-stage functionalization. This method is advantageous for introducing methyl groups at specific positions.

Bromination and Suzuki-Miyaura Coupling

  • Bromination : 5H-pyrrolo[2,3-b]pyrazine is treated with N-bromosuccinimide (NBS) in DMF at 0°C to yield 2-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine.

  • Methylation : A Suzuki-Miyaura coupling with methylboronic acid and Pd(PPh₃)₄ in toluene/water (3:1) at 80°C introduces the methyl group.

Key data :

StepConditionsYield
BrominationNBS, DMF, 0°C, 2h85%
Suzuki couplingPd(PPh₃)₄, 80°C, 6h72%

Advantages Over Traditional Methods

  • Modularity : Enables introduction of diverse substituents.

  • Scalability : Higher yields (72% vs. 35%) compared to cyclocondensation.

Functional Group Interconversion from Carboxylic Acid Derivatives

This two-step approach starts with a preformed pyrrolopyrazine carboxylic acid, which is esterified to the target compound.

Hydrolysis and Esterification

  • Hydrolysis : 7-Methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is treated with 2M HCl at 60°C for 4 hours.

  • Esterification : The acid reacts with ethanol and H₂SO₄ (catalytic) under reflux (78°C, 8 hours).

Key data :

StepYieldPurity (HPLC)
Hydrolysis90%95%
Esterification88%98%

Annulation Strategies Using α-Amino Ketones

Recent advances employ α-amino ketones to construct the pyrrolo[2,3-b]pyrazine ring system in a single step.

One-Pot Annulation

  • Reagents : Ethyl 3-amino-4-methylpyrrole-2-carboxylate and glyoxal in acetic acid at 120°C (6 hours).

  • Mechanism : Condensation followed by cyclodehydration forms the fused pyrazine ring.

Key data :

ParameterValue
Yield68%
SolventAcetic acid
Temperature120°C

Comparison of Methods

MethodYieldComplexityScalability
Cyclocondensation35%HighModerate
Cross-coupling72%ModerateHigh
Annulation68%LowHigh

Industrial-Scale Production Considerations

Cost Analysis

  • Cyclocondensation : Low material cost but high energy input due to prolonged reflux.

  • Cross-coupling : Higher catalyst costs offset by reduced reaction times.

Environmental Impact

  • Waste generation : Annulation produces 30% less waste than cyclocondensation.

  • Catalyst recovery : Pd-based catalysts in cross-coupling are 90% recoverable via filtration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a kinase inhibitor, which could be useful in cancer therapy.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s core structure distinguishes it from analogous heterocycles. Key comparisons include:

Compound Name Core Structure Substituents (Positions) Key Differences Reference
Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate Pyrrolo[2,3-b]pyrazine 7-CH₃, 6-COOEt Pyrrole-fused pyrazine core
Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Thieno[2,3-b]pyrazine 7-NH₂, 6-COOMe Thiophene ring instead of pyrrole
Ethyl 7-hydroxy-3,5-dimethyl-2-phenyl-pyrrolo[2,3-b]pyrazine-6-carboxylate Pyrrolo[2,3-b]pyrazine 7-OH, 3-CH₃, 5-CH₃, 2-Ph, 6-COOEt Additional substituents (Ph, OH, CH₃)
Pyrido[2,3-b]pyrazine derivatives Pyrido[2,3-b]pyrazine Variable substituents Pyridine-fused pyrazine core
  • Thienopyrazines (e.g., methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate) exhibit reduced aromaticity compared to pyrrolopyrazines, altering electronic properties and biological interactions .

Key Data:

Compound Method Yield Key Conditions Reference
This compound Not explicitly detailed (hypothetical route) Likely requires halogenation/amination
Methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate CuBr₂-mediated bromination 71–89% t-BuONO, acetonitrile, 0°C
Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates Pd-catalyzed C–N coupling 55–89% Ligands: Xantphos; Solvent: toluene
  • Pyrazine vs. Pyridine Scaffolds : Pyrazine derivatives generally exhibit lower reaction yields than pyridine analogs due to reduced nucleophilicity and stability .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in compound 2o) reduce coupling efficiency, while electron-donating groups (e.g., methoxy in 2f) improve yields .

Physical and Chemical Properties

Property This compound Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate Pyrido[2,3-b]pyrazine Derivatives
Molecular Weight 232.27 g/mol (estimated) 255.28 g/mol ~250–300 g/mol
Solubility Low in water; soluble in DMSO, ethyl acetate Similar Moderate in polar solvents
Melting Point Not reported 120–250°C (varies by substituent) 150–300°C
Stability Air-sensitive; requires inert storage Stable under dry conditions Sensitive to light/heat
  • Hydrogen Bonding : Pyrrolopyrazines form fewer hydrogen bonds than pyridopyrazines, reducing crystallinity but improving membrane permeability .
  • Safety : Ethyl 7-methyl-pyrrolopyrazine requires strict handling (flammable, air-sensitive) compared to methyl ester analogs .

Antitumor Potential

Thieno- and pyrrolopyrazine derivatives show promising antitumor activity. Key findings:

Compound IC₅₀ (μM) Cell Lines Tested Mechanism Reference
Methyl 7-[(3-fluorophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2j) 1.2–4.5 HCT-116, MCF-7 Apoptosis induction
Methyl 7-[(2-nitrophenyl)amino]thieno[2,3-b]pyrazine-6-carboxylate (2o) 0.8–3.1 A549, HeLa Cell cycle arrest (G2/M phase)
Ethyl 7-methyl-pyrrolo[2,3-b]pyrazine-6-carboxylate Not tested Hypothesized kinase inhibition
  • Structure-Activity Relationship (SAR): Aryl amino groups at position 7 enhance antitumor activity by interacting with DNA or kinase ATP-binding pockets .
  • Toxicity: Thienopyrazines show selective toxicity toward tumor cells (e.g., 2j: IC₅₀ = 1.2 μM in HCT-116 vs. >100 μM in non-tumor cells) .

Biological Activity

Ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyrrolo[2,3-b]pyrazines, which are known for various biological activities, including anticancer properties. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

  • Molecular Formula : C10H11N3O2
  • Molecular Weight : 205.213 g/mol
  • CAS Number : 87597-25-9

The structure of this compound features a pyrrolo ring fused with a pyrazine ring, with an ethyl ester group at position 6 and a methyl group at position 7. This unique arrangement contributes to its biological activity and chemical reactivity.

Anticancer Potential

Recent studies have indicated that compounds within the pyrrolo[2,3-b]pyrazine class exhibit inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. This compound has been investigated for its potential as an FGFR inhibitor, suggesting that it may play a role in cancer therapy.

CompoundTargetIC50 (µM)
This compoundFGFRTBD
Ethyl 7-amino-5H-pyrrolo[2,3-b]pyrazine-6-carboxylateFGFR<10

The specific binding affinity and selectivity of this compound towards FGFRs are critical areas of ongoing research. Preliminary results suggest that modifications in the structure can enhance its interaction with biological targets.

Neuroprotective Effects

In addition to anticancer properties, compounds similar to this compound have demonstrated neuroprotective effects. For instance, studies have shown that related pyrazine derivatives can inhibit apoptosis in neuronal cells by modulating mitochondrial pathways and reducing oxidative stress.

CompoundCell LineEC50 (µM)
Compound APC1225
Compound BSH-SY5Y3.68

These findings indicate that this compound may also possess neuroprotective properties worth exploring further.

Case Studies and Research Findings

  • Inhibitory Activity Against Kinases : Research has shown that pyrazine derivatives can inhibit various kinases associated with cancer progression. A study highlighted that certain derivatives exhibited IC50 values in the low micromolar range against specific kinases like Pim-1 and Pim-2.
    • Example: A derivative showed IC50 values of 10 nM against Pim-2 kinase, indicating strong inhibitory potential.
  • Antioxidant Properties : Another study demonstrated that related compounds could protect against oxidative damage in endothelial cells, suggesting a possible role in cardiovascular protection.
    • Example: Compounds showed significant protective effects against H2O2-induced oxidative damage with EC50 values as low as 0.046 µM.

Q & A

How can researchers optimize the synthetic route for ethyl 7-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate to improve yield and purity?

Advanced Research Focus:
The synthesis of pyrrolopyrazine derivatives often involves cyclization of pyrrole or pyrazine precursors followed by esterification. For this compound, key optimization steps include:

  • Catalyst Selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Systems : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Maintaining temperatures between 60–80°C prevents side reactions during esterification .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) resolves impurities, achieving >95% purity .

Data Contradiction Analysis : Discrepancies in yields (e.g., 40% vs. 65%) may arise from variations in precursor purity or solvent drying methods. Systematic replication under inert atmospheres (N₂/Ar) reduces oxidative byproducts .

What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic Research Focus:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.3 ppm for ethyl CH₂, δ ~165 ppm for carbonyl) and pyrrolopyrazine aromatic protons (δ 7.5–8.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₀H₁₁N₃O₂) with precision <2 ppm error .
  • HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and detect degradation products .

Advanced Tip : Coupling NMR with 2D techniques (COSY, HSQC) resolves overlapping signals in the fused bicyclic system .

How does the methyl ester group influence the compound’s reactivity in nucleophilic substitution or hydrolysis reactions?

Advanced Research Focus:
The methyl ester at position 6 acts as an electron-withdrawing group, activating adjacent positions for nucleophilic attack. Key findings include:

  • Hydrolysis : Under basic conditions (NaOH/EtOH), the ester converts to a carboxylic acid, enabling further derivatization .
  • Nucleophilic Substitution : The C-5 position undergoes halogenation (e.g., Cl, I) using NCS or NIS, facilitated by the ester’s electron-withdrawing effect .
  • Stability : The ester group enhances stability in aqueous buffers (pH 7.4) compared to free carboxylic acids, critical for pharmacological studies .

Contradiction Note : Some studies report unexpected stability in acidic conditions, possibly due to steric hindrance from the fused ring system .

What strategies resolve contradictions in biological activity data across studies targeting kinase inhibition?

Advanced Research Focus:

  • Assay Standardization : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-concentration controls to minimize variability .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., ethyl vs. methyl esters) to isolate the impact of substituents on IC₅₀ values .
  • Crystallography : Co-crystallization with kinase domains (e.g., PDB entries) identifies binding modes and explains potency differences .

Example : this compound shows lower IC₅₀ against JAK2 (12 nM) than EGFR (280 nM) due to hydrophobic pocket compatibility .

What computational methods validate the compound’s interactions with biological targets like kinases?

Advanced Research Focus:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in kinase active sites, prioritizing residues (e.g., hinge-region His/Lys) .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability and entropy changes .
  • QSAR Models : Machine learning (Random Forest, SVM) correlates substituent electronegativity with inhibitory activity (R² > 0.85) .

Data Source : PubChem BioAssay (AID 504904) and ChEMBL provide experimental data for model training .

How do researchers differentiate this compound from structurally similar pyrrolopyrazine derivatives in pharmacological studies?

Basic Research Focus:

  • Functional Group Analysis : The ethyl ester at C-6 distinguishes it from methyl ester analogs (e.g., methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate) .
  • Biological Screening : Compare inhibitory profiles across kinase panels to identify unique targets .

Advanced Tip : Metabolite profiling (LC-MS/MS) tracks ester hydrolysis in vivo, distinguishing it from non-ester analogs .

What are the key challenges in scaling up synthesis while maintaining stereochemical integrity?

Advanced Research Focus:

  • Racemization Risk : The fused ring system minimizes stereochemical lability, but high-temperature steps may induce epimerization. Monitoring via chiral HPLC is critical .
  • Catalyst Load Reduction : Transitioning from homogeneous (e.g., Pd/C) to heterogeneous catalysts reduces costs and improves recyclability .

Case Study : Pilot-scale runs (1 kg) achieved 72% yield with <1% impurities using flow chemistry reactors .

How does the compound’s solubility profile impact formulation for in vivo studies?

Advanced Research Focus:

  • LogP Analysis : Experimental LogP ~1.8 (shake-flask method) indicates moderate lipophilicity, requiring solubilizers (e.g., PEG 400) for IV administration .
  • Salt Formation : Conversion to sodium carboxylate (post-ester hydrolysis) improves aqueous solubility (≥5 mg/mL) .

Contradiction Note : Some studies report pH-dependent precipitation in gastric fluid, necessitating enteric coatings for oral delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.